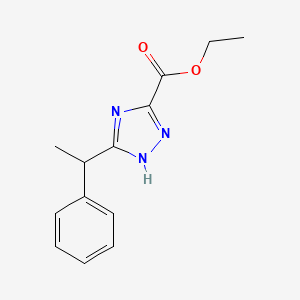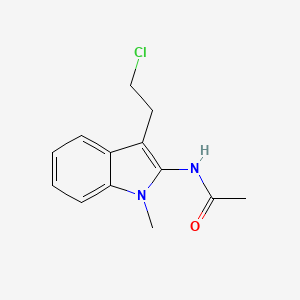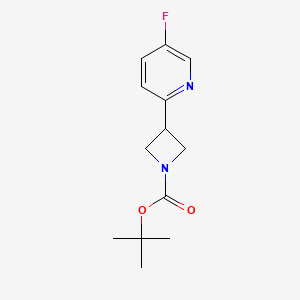![molecular formula C11H6ClFN4 B15066685 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15066685.png)
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines. This compound is characterized by the presence of a chloro group at the 4th position and a fluorophenyl group at the 1st position of the pyrazolo[3,4-D]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.
Cyclization: The resulting pyrazole intermediate undergoes cyclization with a suitable formamide derivative to form the pyrazolo[3,4-D]pyrimidine core.
Chlorination: The pyrazolo[3,4-D]pyrimidine core is then chlorinated at the 4th position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution: Finally, the chloro group is substituted with a 3-fluorophenyl group through a nucleophilic aromatic substitution reaction using 3-fluoroaniline in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with different nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions with boronic acids produce biaryl compounds.
Applications De Recherche Scientifique
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, kinase inhibitor, and anti-inflammatory compound.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Chemical Biology: Researchers use it to probe biological pathways and mechanisms of action in cellular systems.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular processes. For example, as a kinase inhibitor, it can block the phosphorylation of key proteins involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine: Lacks the fluorine atom on the phenyl ring, which may affect its biological activity and binding affinity.
4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine: Has the fluorine atom at the para position instead of the meta position, potentially altering its chemical properties and interactions.
4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine: Contains a chlorine atom instead of a fluorine atom, which can influence its reactivity and biological effects.
Uniqueness
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to the presence of both chloro and fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, while the chloro group facilitates various substitution reactions, making it a versatile compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C11H6ClFN4 |
|---|---|
Poids moléculaire |
248.64 g/mol |
Nom IUPAC |
4-chloro-1-(3-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H6ClFN4/c12-10-9-5-16-17(11(9)15-6-14-10)8-3-1-2-7(13)4-8/h1-6H |
Clé InChI |
UIKSGLKKQDYWTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)N2C3=C(C=N2)C(=NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Iodooxazolo[4,5-c]pyridine](/img/structure/B15066651.png)





![4-[(Naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B15066689.png)
